![molecular formula C21H20F3N5O2 B11150165 3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11150165.png)
3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound that features a benzotriazinone core structure. This compound is notable for its inclusion of a trifluoromethyl group, which is known to enhance the biological activity and stability of pharmaceutical agents. The presence of a piperazine ring further contributes to its potential as a bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a benzotriazinone derivative with a piperazine compound that has been functionalized with a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the piperazine ring facilitates its interaction with biological macromolecules. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(TRIFLUOROMETHYL)PHENYL derivatives: These compounds share the trifluoromethyl group, which contributes to their biological activity.
Piperazine derivatives: Compounds with a piperazine ring are known for their bioactivity and are used in various therapeutic applications.
Benzotriazinone derivatives: These compounds have a similar core structure and are investigated for their potential as pharmaceuticals.
Uniqueness
3-(1-OXO-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}PROPAN-2-YL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is unique due to the combination of its trifluoromethyl group, piperazine ring, and benzotriazinone core. This combination enhances its stability, bioactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C21H20F3N5O2 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-[(2S)-1-oxo-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-yl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H20F3N5O2/c1-14(29-20(31)17-7-2-3-8-18(17)25-26-29)19(30)28-11-9-27(10-12-28)16-6-4-5-15(13-16)21(22,23)24/h2-8,13-14H,9-12H2,1H3/t14-/m0/s1 |
InChI Key |
RXGHAXZUNMWUQI-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)N3C(=O)C4=CC=CC=C4N=N3 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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